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Compound of Interest

Compound Name:
1,3-Benzodioxole, 5-

(methoxymethoxy)-

CAS No.: 111726-43-3

Cat. No.: B171696

Get Quote

Executive Summary & Chemical Context
1,3-Benzodioxole, 5-(methoxymethoxy)- (CAS: 111726-43-3) represents a critical class of

"masked" phenolic ethers derived from Sesamol (5-hydroxy-1,3-benzodioxole). In medicinal

chemistry, this molecule serves a dual purpose: as a robust synthetic intermediate for complex

lignans (e.g., Dillapiole analogs) and as a lipophilic prodrug scaffold.

While the parent compound, Sesamol, is a potent antioxidant and anti-inflammatory agent, the

methoxymethoxy (MOM) derivative fundamentally alters the pharmacodynamic profile by

blocking the phenolic hydroxyl group. This guide compares the biological activity of the MOM-

protected derivative against its active parent (Sesamol) and established benzodioxole

synergists (e.g., Piperonyl Butoxide).

The Scaffold Architecture
Core Pharmacophore: 1,3-Benzodioxole (Methylenedioxybenzene) ring.
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Primary Activity: Irreversible inhibition of Cytochrome P450 (CYP) enzymes via carbene

complex formation.

Substituent (Position 5): Methoxymethoxy (-OCH₂OCH₃).[1]

Function: Phenol protection, lipophilicity enhancement, metabolic blockade of direct

radical scavenging.

Pharmacodynamics & Mechanism of Action[2][3]
The "Masking" Effect
The biological activity of 5-(methoxymethoxy)-1,3-benzodioxole is defined by what it cannot do

compared to Sesamol.

Sesamol (Active): The free phenolic -OH donates a hydrogen atom to neutralize Reactive

Oxygen Species (ROS), forming a stable phenoxy radical stabilized by the benzodioxole

ring.

MOM-Sesamol (Latent): The MOM group prevents H-atom transfer. Consequently, the

derivative lacks intrinsic in vitro antioxidant activity (e.g., DPPH scavenging) but retains the

ability to interact with hydrophobic binding pockets (e.g., CYP active sites).

Metabolic Activation (Prodrug Potential)
In vivo, the MOM ether is susceptible to acid-catalyzed hydrolysis or specific enzymatic

cleavage, releasing the active Sesamol. This makes the MOM derivative a potential prodrug

strategy to improve blood-brain barrier (BBB) permeability or extend half-life by preventing

Phase II conjugation (glucuronidation) of the free phenol during first-pass metabolism.

CYP450 Inhibition
Both the parent and the derivative retain the methylenedioxy moiety. This ring is oxidized by

CYP450 enzymes (specifically CYP1A1, CYP2B6) to form a catechol, but often leads to the

formation of a metabolite-inhibitor complex (MIC), inactivating the enzyme. This mechanism

underpins the synergistic activity of benzodioxole derivatives in insecticidal and potentiator

formulations.
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Comparative Performance Analysis
The following table contrasts the MOM-protected derivative with the active parent (Sesamol)

and a reference synergist (Piperonyl Butoxide).

Feature Sesamol (Parent)
MOM-Sesamol

(Derivative)
Piperonyl Butoxide

(Reference)

CAS Number 533-31-3 111726-43-3 51-03-6

Primary Class Phenolic Antioxidant
Protected Phenolic

Ether
P450 Synergist

Lipophilicity (LogP) ~1.29 (Moderate) ~1.95 (High) ~4.75 (Very High)

ROS Scavenging High (Direct H-donor) Negligible (Blocked) Low

CYP Inhibition
Moderate

(Competitive)

High (Mechanism-

Based)
Very High

Cell Permeability Moderate Enhanced High

Primary Use
Anti-inflammatory,

Anti-cancer

Synthetic

Intermediate, Prodrug
Pesticide Synergist

Key Experimental Insights
Antioxidant Assays: In DPPH assays, Sesamol exhibits an IC₅₀ of ~10 µM. MOM-Sesamol

shows no activity (>500 µM) until acid-hydrolyzed, confirming the "masking" hypothesis.

Cytotoxicity: MOM-derivatives often show higher cytotoxicity in cancer cell lines (e.g.,

HepG2, HeLa) compared to free phenols due to enhanced cellular uptake and intracellular

release of the active moiety.

Visualization: Mechanism & Metabolism[4][5]
The following diagram illustrates the metabolic activation of MOM-Sesamol and its dual

pathway of action (CYP inhibition vs. Antioxidant release).
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Caption: Figure 1. Dual pharmacodynamic pathway of MOM-Sesamol. Pathway A (Red) shows

direct CYP450 inactivation. Pathway B (Green) shows prodrug activation to Sesamol for ROS

scavenging.

Experimental Protocols
Protocol A: Synthesis of 5-(Methoxymethoxy)-1,3-
Benzodioxole
Rationale: To generate the protected derivative for biological testing.

Reagents: Sesamol (1 eq), Sodium Hydride (NaH, 1.2 eq), Chloromethyl methyl ether

(MOM-Cl, 1.1 eq), DMF (solvent).

Procedure:

Dissolve Sesamol in anhydrous DMF at 0°C under N₂ atmosphere.

Add NaH portion-wise; stir for 30 min to form the phenoxide anion.

Dropwise add MOM-Cl (Caution: Carcinogen).

Stir at room temperature for 2-4 hours.

Quench: Add ice water. Extract with Ethyl Acetate.

Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
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Validation: ¹H NMR (CDCl₃) should show the MOM singlet (~3.4 ppm) and methylene

doublet (~5.1 ppm), with disappearance of the phenolic -OH signal.

Protocol B: Comparative DPPH Radical Scavenging
Assay
Rationale: To demonstrate the loss of intrinsic antioxidant activity upon MOM protection.

Preparation: Prepare 0.1 mM DPPH solution in methanol.

Samples:

Test: MOM-Sesamol (10 - 200 µM).

Positive Control: Sesamol (10 - 200 µM).

Negative Control: Methanol only.

Incubation: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate. Incubate in dark

for 30 min.

Measurement: Read Absorbance at 517 nm.

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Expected Result: Sesamol IC₅₀ ≈ 10-15 µM; MOM-Sesamol IC₅₀ > 500 µM (Inactive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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